6-Cyanoindole: A Core Component in Advanced Chemical Synthesis and Material Science
6-Cyanoindole: A Core Component in Advanced Chemical Synthesis and Material Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyanoindole is a functionalized indole (B1671886) derivative that has garnered significant attention in the scientific community for its versatile applications in medicinal chemistry, organic synthesis, and materials science. The presence of a cyano group at the 6-position of the indole ring imparts unique electronic properties and reactivity, making it a valuable building block for the synthesis of complex, biologically active molecules and advanced functional materials. This guide provides a comprehensive overview of the chemical properties, key applications, and experimental protocols involving 6-cyanoindole.
Chemical and Physical Properties
6-Cyanoindole is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and execution.[1][2][3][4][5][6]
| Property | Value |
| Molecular Formula | C₉H₆N₂ |
| Molecular Weight | 142.16 g/mol [1][5] |
| CAS Number | 15861-36-6[1][2][3] |
| Appearance | White to off-white or brown crystalline powder[1][2] |
| Melting Point | 127-132 °C[1][3][4] |
| Boiling Point (Predicted) | 350.0 ± 15.0 °C[3][6] |
| Solubility | Soluble in organic solvents such as methanol, acetone, dichloromethane, and dimethylformamide; sparingly soluble in water.[2][3][4] |
| pKa (Predicted) | 15.17 ± 0.30[2][6] |
Applications of 6-Cyanoindole
The unique structural and electronic features of 6-cyanoindole make it a versatile precursor in several high-tech fields.
Medicinal Chemistry and Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3] 6-Cyanoindole serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.
-
Neurological Disorders and Cancer Therapeutics : It is instrumental in the development of compounds targeting neurological disorders and certain types of cancer.[3] The cyano group can be transformed into other functional groups, allowing for the synthesis of diverse libraries of compounds for screening and lead optimization.
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γ-Secretase Modulators : 6-Cyanoindole derivatives have been designed and synthesized as potent γ-secretase modulators (GSMs).[7] These compounds are of interest for the treatment of Alzheimer's disease by modulating the production of amyloid-β peptides.[7]
Organic Synthesis
The reactivity of the indole nucleus and the cyano group allows 6-cyanoindole to participate in a wide range of organic reactions, making it a valuable building block for more complex molecules. It is frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions to form new carbon-carbon bonds.
Materials Science
The electron-withdrawing nature of the cyano group significantly influences the electronic and photophysical properties of the indole ring system. This has led to its use in the development of advanced organic materials.
-
Organic Light-Emitting Diodes (OLEDs) : Cyanoindole derivatives are utilized as emitters, hosts, or electron-transporting materials in OLEDs. The cyano group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which facilitates electron injection and transport, thereby improving device efficiency and stability.[1]
-
Organic Solar Cells (OSCs) : In OSCs, 6-cyanoindole derivatives can function as electron donors or acceptors. The electron-withdrawing cyano group can lower the HOMO (Highest Unoccupied Molecular Orbital) and LUMO energy levels, leading to higher open-circuit voltages and improved air stability of the devices.[1]
-
Polymers : 6-Cyanoindole can be used to generate copolymers, such as P(6CNIn-co-EDOT), through electropolymerization with other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT).[8]
Key Experimental Protocols
The following are representative experimental protocols for the synthesis of 6-cyanoindole and its application in a common cross-coupling reaction. These are intended as a guide and may require optimization based on specific laboratory conditions and substrate scope.
Synthesis of 6-Cyanoindole
A common laboratory-scale synthesis of 6-cyanoindole involves the palladium-catalyzed cyanation of 6-bromoindole (B116670).
Materials:
-
6-Bromoindole
-
Zinc cyanide (Zn(CN)₂)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene (B28343), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromoindole (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add anhydrous N,N-dimethylformamide and anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 6-cyanoindole.
Palladium-Catalyzed Heck Reaction using a Cyanoindole Derivative
This protocol describes a general procedure for the Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. 6-Bromoindole (a precursor to 6-cyanoindole) is often used in such reactions.
Materials:
-
Aryl halide (e.g., 6-bromoindole)
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
Acetonitrile (B52724) (MeCN), anhydrous
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), alkene (1.2 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Add anhydrous acetonitrile and triethylamine (2.0 eq) to the tube.
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired substituted alkene product.
Visualizations
The following diagrams illustrate the central role of 6-cyanoindole in synthetic chemistry and materials science applications.
Caption: Role of 6-Cyanoindole in Drug Discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. bilder.buecher.de [bilder.buecher.de]
- 6. Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
